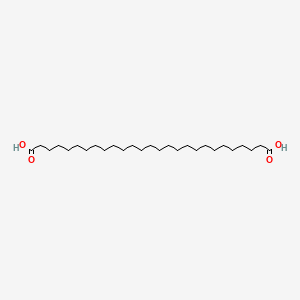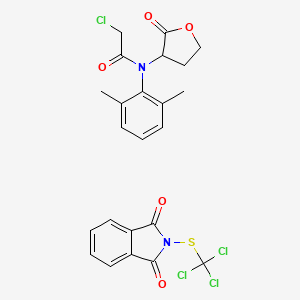
2,2',3,4,4',5'-六氯联苯
描述
Synthesis Analysis
The synthesis of chlorinated biphenyls often involves direct chlorination processes or more complex synthetic routes involving palladium-promoted Negishi cross-coupling reactions. For instance, the atropisomeric 3,3′,4,4′,5,5′-Hexaferrocenyl-2,2′-bithiophene synthesis demonstrates the intricacy of synthesizing specific polychlorinated structures using palladium-catalyzed reactions (Speck, Schaarschmidt, & Lang, 2012).
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls, including 2,2',3,4,4',5'-Hexachlorobiphenyl, is characterized by its biphenyl core with chlorine substituents that affect its physical and chemical properties. The crystal and molecular structure analyses, such as those conducted on related chlorinated compounds, reveal significant details about bond lengths, angles, and conformations, which influence the compound's reactivity and interactions (Dhakal, Parkin, & Lehmler, 2019).
Chemical Reactions and Properties
Chlorinated biphenyls undergo various chemical reactions, including oxidation, reduction, and hydroxylation. The metabolism of highly persistent PCB congeners like 2,4,5,2',4',5'-hexachlorobiphenyl by human enzymes illustrates the compound's reactivity towards biological systems (Ariyoshi et al., 1995).
科学研究应用
超临界流体中的溶解度
Anitescu 和 Tavlarides (1999) 的研究探讨了各种多氯联苯 (PCB) 同系物(包括 2,2',3,4,4',5'-六氯联苯)在超临界流体(如二氧化碳)中的溶解度。他们发现正丁烷和甲醇等改性剂会增加多氯联苯在超临界二氧化碳中的溶解度。这项研究对于了解多氯联苯在不同溶剂中的行为及其在工业过程中的潜在应用至关重要 (Anitescu 和 Tavlarides,1999)。
肝微粒体酶活性
Stonard 和 Greig (1976) 研究了各种六氯联苯异构体(包括 2,2',3,4,4',5'-六氯联苯)对大鼠肝微粒体药物代谢和肝卟啉的影响。他们的研究提供了有关不同多氯联苯异构体如何影响肝酶活性的见解,这对于了解多氯联苯的毒理学影响非常重要 (Stonard 和 Greig,1976)。
人 CYP2B6 代谢
Ariyoshi 等人 (1995) 的一项研究重点关注人细胞色素 P450 2B 同工型 CYP2B6 对 2,4,5,2',4',5'-六氯联苯的代谢。这项研究与了解人类如何代谢多氯联苯以及与多氯联苯接触相关的潜在健康风险相关 (Ariyoshi 等人,1995)。
降解和分析指标
Turrio-Baldassarri 等人 (1997) 的研究研究了不同六氯联苯同系物(包括 2,2',3,4,4',5',6-六氯联苯)的比率,作为降解和分析目的的潜在指标。这项研究对于环境监测和了解多氯联苯在不同基质中的持久性非常重要 (Turrio-Baldassarri 等人,1997)。
动物中的代谢行为
Hutzinger 等人 (1972) 研究了不同动物中各种多氯联苯异构体(包括六氯联苯)的代谢行为。他们发现这些化合物的代谢和排泄存在差异,有助于我们了解多氯联苯的环境和生物归宿 (Hutzinger 等人,1972)。
作用机制
Target of Action
2,2’,3,4,4’,5’-Hexachlorobiphenyl, also known as PCB 138, is an organic chemical that belongs to a group of compounds called polychlorinated biphenyls . The primary targets of this compound are the circadian clock proteins , specifically the CLOCK-ARNTL/BMAL1 heterodimer .
Mode of Action
The compound interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This repression of the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 leads to changes in the circadian rhythm of the organism .
Biochemical Pathways
The affected pathway is the circadian rhythm regulation pathway . The downstream effects of this interaction include disruption of the normal sleep-wake cycle, which can have significant impacts on the overall health and behavior of the organism .
Pharmacokinetics
Like other polychlorinated biphenyls, it is known to bepersistent in the environment and can accumulate in the food chain . Its bioavailability is likely influenced by these properties, as well as its lipophilic nature , which allows it to accumulate in fatty tissues .
Result of Action
The molecular and cellular effects of 2,2’,3,4,4’,5’-Hexachlorobiphenyl’s action are primarily related to its impact on the circadian rhythm. By inhibiting the expression of PER1, it disrupts the normal functioning of the circadian clock, which can lead to a range of health effects, including sleep disorders, metabolic disruptions, and potentially even carcinogenesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4,4’,5’-Hexachlorobiphenyl. For instance, its persistence and accumulation in the environment mean that exposure levels can vary widely depending on the specific environmental context . Furthermore, its lipophilic nature means that it can be readily absorbed through the skin or respiratory tract, and its stability may be influenced by factors such as temperature and pH .
安全和危害
未来方向
属性
IUPAC Name |
1,2,3-trichloro-4-(2,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-2-1-5(11(17)12(7)18)6-3-9(15)10(16)4-8(6)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUMZMSNLZHIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038300 | |
| Record name | 2,2',3,4,4',5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35065-28-2 | |
| Record name | PCB 138 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3',4,4',5-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5'-hexachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,4,4',5'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y6JIG1867 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















